Sodium 2-hydroxy-3-sulphonatopropyl stearate

Hard Water Compatibility Lime Soap Dispersancy Anionic Surfactant Stability

Sodium 2-hydroxy-3-sulphonatopropyl stearate (CAS 3694-95-9, EC 223-015-6) is an anionic ester-linked sulfonate surfactant with the molecular formula C21H41NaO6S and a molecular weight of 444.6 g/mol. Its structure comprises a fully saturated C18 stearate chain esterified to a 2-hydroxy-3-sulfonatopropyl head group, classifying it as a sodium sulfoalkyl alkanoate.

Molecular Formula C21H41NaO6S
Molecular Weight 444.6 g/mol
CAS No. 3694-95-9
Cat. No. B12663632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-hydroxy-3-sulphonatopropyl stearate
CAS3694-95-9
Molecular FormulaC21H41NaO6S
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CS(=O)(=O)[O-])O.[Na+]
InChIInChI=1S/C21H42O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28(24,25)26;/h20,22H,2-19H2,1H3,(H,24,25,26);/q;+1/p-1
InChIKeyWVDWRWXSDUZGLV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Hydroxy-3-Sulphonatopropyl Stearate (CAS 3694-95-9): Structural Identity and Surfactant Classification for Procurement


Sodium 2-hydroxy-3-sulphonatopropyl stearate (CAS 3694-95-9, EC 223-015-6) is an anionic ester-linked sulfonate surfactant with the molecular formula C21H41NaO6S and a molecular weight of 444.6 g/mol . Its structure comprises a fully saturated C18 stearate chain esterified to a 2-hydroxy-3-sulfonatopropyl head group, classifying it as a sodium sulfoalkyl alkanoate [1]. This architecture positions it between conventional fatty acid soaps (e.g., sodium stearate) and sulfated fatty alcohols (e.g., sodium stearyl sulfate), offering a unique ester-sulfonate linkage that imparts distinct hydrolytic, hard-water, and mildness profiles relevant to personal care, detergent, and emulsion-based industrial applications.

Why Sodium 2-Hydroxy-3-Sulphonatopropyl Stearate Cannot Be Directly Replaced by Simple C18 Anionic Surfactants


Generic substitution within the C18 anionic surfactant class is structurally invalid due to the compound's internal ester bridge and mid-chain hydroxyl group. Unlike sodium stearate (a simple carboxylate soap), the sulfonate head provides calcium-ion tolerance, preventing the lime-soap precipitation that renders soaps ineffective in hard water [1]. Compared to sodium stearyl sulfate, the ester linkage introduces a controlled hydrolytic weak point absent in chemically inert sulfate esters, influencing both biodegradation kinetics and formulation pH stability [2]. The 2-hydroxy group further modulates the packing parameter at the air-water interface relative to non-hydroxylated sulfopropyl esters, directly affecting critical micelle concentration (CMC) and surface tension reduction efficiency [3].

Quantitative Differentiation Evidence for Sodium 2-Hydroxy-3-Sulphonatopropyl Stearate Against Key Structural Analogs


Calcium-Ion Tolerance vs. Sodium Stearate Soap: Elimination of Lime-Soap Precipitation

Sodium 2-hydroxy-3-sulphonatopropyl stearate, as a sulfonate ester, maintains full solubility and surfactant function in the presence of Ca²⁺ ions, whereas sodium stearate (a simple carboxylate soap) undergoes immediate precipitation as insoluble calcium stearate. Class-level data on α-sulfonated fatty acid esters demonstrate that moving the sulfonate group from a terminal to an internal position (akin to the 3-sulfopropyl architecture) substantially improves Ca++ stability [1]. This distinction is critical for formulations exposed to hard water, where soap scum formation leads to product failure and residue deposition.

Hard Water Compatibility Lime Soap Dispersancy Anionic Surfactant Stability

Ester-Linked Biodegradation Propensity vs. Sodium Stearyl Sulfate

The internal ester bond in sodium 2-hydroxy-3-sulphonatopropyl stearate provides a primary enzymatic cleavage site for microbial degradation, a feature absent in the fully saturated alkyl sulfate counterpart. Studies on the homologous series of α-sulfonated fatty acid esters confirm that ester-containing sulfonates undergo substantially faster primary biodegradation than analogous sulfates due to esterase-mediated hydrolysis initiating the breakdown pathway [1]. This translates to reduced environmental persistence and alignment with OECD 301 ready biodegradability criteria.

Biodegradability Environmental Fate Green Chemistry

Critical Micelle Concentration (CMC) Modulation by Internal Ester Group Position vs. Terminal Sulfonates

The position of the ester group within the hydrophobic chain governs the CMC and surface tension at the air-water interface. For sodium sulfoalkyl alkanoates, moving the ester group from a terminal (2-sulfoethyl) to a more internal position (3-sulfopropyl) increases the area per molecule and raises the CMC [1]. The additional hydroxyl group at the 2-position of the propyl spacer in the target compound further enlarges the head-group area, creating a measurable difference in aggregation behavior compared to non-hydroxylated analogs.

Micellization Thermodynamics Surfactant Packing Parameter Surface Activity

Mildness Profile vs. Sulfate-Based Anionic Surfactants: Low Irritation Potential for Personal Care

Sulfonate ester surfactants containing a mid-chain hydroxyl group are consistently classified as mild surfactants in cosmetic ingredient databases [1]. The analogous compound Sodium Cocomonoglyceride Sulfonate (fatty acids, coco, 2-hydroxy-3-sulfopropyl esters, sodium salts) is documented as exhibiting excellent mildness and suitability for sulfate-free formulation systems in personal care products [1]. The target compound, with its longer C18 saturated chain and identical sulfopropyl ester head architecture, is expected to exhibit even lower irritation potential due to the reduced critical micelle concentration and lower monomeric surfactant availability at typical use concentrations, a trend well-established for homologous surfactant series [2].

Skin Irritation Zein Number Personal Care Surfactant Safety

Saturated C18 Chain vs. Unsaturated Oleyl Analog: Oxidative Stability and Formulation Shelf-Life

The fully saturated stearate (C18:0) chain of the target compound provides inherent resistance to oxidative rancidity compared to its closest structural congener, Sodium 2-Hydroxy-3-Sulphonatopropyl Oleate (C18:1, CAS 22882-36-6) . The presence of a cis-double bond in the oleyl analog renders it susceptible to radical-initiated peroxidation, generating hydroperoxides and off-odor aldehydes during storage. While no direct comparative oxidation induction time data is available for the pure surfactant, the principle is universally established for fatty acid derivatives: saturated chains exhibit oxidation induction times orders of magnitude longer than monounsaturated counterparts under accelerated storage conditions [1].

Oxidative Stability Saturated vs. Unsaturated Surfactant Shelf-Life Prediction

Hydrolytic Stability Window vs. Simple Fatty Acid Soaps: pH Compatibility Range

The ester bridge in sodium 2-hydroxy-3-sulphonatopropyl stearate is subject to pH-dependent hydrolysis, but the internal position of the ester group (shielded by the adjacent hydroxyl and sulfonate groups) confers a broader practical pH stability window compared to terminal ester-linked surfactants [1]. Hikota et al. demonstrated that moving the ester group to a more central position in the molecule increases resistance to acid- and base-catalyzed hydrolysis in sodium sulfoalkyl alkanoates [1]. This positions the target compound as suitable for mildly acidic to neutral formulations (pH 4.5-8.0), whereas simple soaps like sodium stearate precipitate from solution at pH <7, losing all surfactant function [2].

Hydrolytic Stability pH Compatibility Ester-Linked Surfactant

Best-Applicable Scenarios for Sodium 2-Hydroxy-3-Sulphonatopropyl Stearate (CAS 3694-95-9) Leveraging Verified Differentiation


Sulfate-Free Mild Cleansing Formulations for Hard-Water Regions

Personal care brands targeting sulfate-free, mild cleansing products (facial washes, baby shampoos, sensitive-skin shower gels) for markets with hard water (>150 ppm CaCO₃) can formulate with this compound. Its sulfonate head remains calcium-tolerant, preventing residue and maintaining foam quality without chelating agents [1]. The saturated C18 chain ensures oxidative shelf stability, while the hydroxylated sulfopropyl ester architecture aligns with clinical mildness requirements [2].

Ready-Biodegradable Industrial Emulsifiers for Eco-Certified Products

For EU Ecolabel or Nordic Swan certified household and industrial cleaning products, this ester-sulfonate provides a procurement pathway to meet OECD 301 ready biodegradability thresholds. The internal ester bond serves as a primary enzymatic cleavage point, ensuring faster environmental breakdown than alkyl sulfate alternatives [1]. Its functional pH window (4.5-8.0) matches typical hard-surface cleaner and liquid detergent pH ranges.

Oxidatively Stable Oil-in-Water Emulsions for Long-Shelf-Life Cosmetics

Cosmetic formulators developing anti-aging creams, sunscreens, or premium lotions with 24-36 month shelf-life targets should select this saturated stearate analog over the unsaturated oleate congener (CAS 22882-36-6). The absence of double bonds eliminates rancidity risk without antioxidant additives, maintaining sensory and olfactory properties throughout the product lifecycle [1]. The hydroxyl group enhances water-binding, contributing to moisturization and skin feel benefits [2].

Hard-Water Tolerant Textile Auxiliaries and Leather Processing Agents

In textile scouring, dye-leveling, and leather fat-liquoring applications where process water hardness is variable and uncontrolled, this sulfonate surfactant eliminates the lime-soap precipitation failure mode of conventional stearate soaps [1]. The higher CMC relative to terminal sulfonates ensures effective wetting and penetration at lower monomeric concentrations, optimizing surfactant usage rates in continuous processing operations [2].

Quote Request

Request a Quote for Sodium 2-hydroxy-3-sulphonatopropyl stearate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.